molecular formula C13H9ClF3N3O B11474347 1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11474347
M. Wt: 315.68 g/mol
InChI Key: GQMXUAYWIMRXGG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing novel materials and chemical entities.

    Biology: It has been explored for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: Similar structure but lacks the trifluoromethyl group.

    1-(2-Chlorophenyl)-4-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: Contains a difluoromethyl group instead of trifluoromethyl.

    1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one: Lacks the extended hydrogenated ring system.

Uniqueness

The presence of both the chlorophenyl and trifluoromethyl groups in 1-(2-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one imparts unique chemical and physical properties, making it distinct from similar compounds

Properties

Molecular Formula

C13H9ClF3N3O

Molecular Weight

315.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-(trifluoromethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H9ClF3N3O/c14-9-3-1-2-4-10(9)20-12-7(6-18-20)8(13(15,16)17)5-11(21)19-12/h1-4,6,8H,5H2,(H,19,21)

InChI Key

GQMXUAYWIMRXGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3Cl)C(F)(F)F

Origin of Product

United States

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